molecular formula C20H26N4O2S2 B11024699 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione

Cat. No.: B11024699
M. Wt: 418.6 g/mol
InChI Key: YINLJJZFLYTKHJ-UHFFFAOYSA-N
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Description

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione (let’s call it Compound X for brevity) is a hybrid compound that combines an isothiazole ring and a piperazine moiety. Its chemical formula is C18H16N4S2

Preparation Methods

The synthesis of Compound X involves a multi-step procedure. Although specific industrial production methods are not widely documented, here’s a general outline of synthetic routes:

  • Starting Materials:

      1,2-Benzothiazole: The precursor for the benzothiazole moiety.

      Piperazine: The starting material for the piperazine ring.

      Thiomorpholine: The source of the thiomorpholine group.

  • Synthetic Steps:

      Step 1: Formation of the benzothiazole ringCyclization of 1,2-benzothiazole with an appropriate reagent.

      Step 2: Introduction of the piperazine moietyReaction of the benzothiazole intermediate with piperazine.

      Step 3: Thiomorpholine substitutionAddition of thiomorpholine to the piperazine ring.

      Characterization: Structural confirmation using IR, 1H NMR, 13C NMR, and mass spectral techniques.

Chemical Reactions Analysis

    Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: Depending on the reaction, products may include derivatives with modified piperazine or thiomorpholine substituents.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: As antipsychotic agents due to their dopamine and serotonin antagonistic properties.

    Biological Science: Potential use in neuropharmacology and neurotransmitter modulation.

Mechanism of Action

    Targets: Compound X likely interacts with dopamine and serotonin receptors.

    Pathways: Modulation of neurotransmitter signaling pathways.

Comparison with Similar Compounds

    Uniqueness: Compound X’s hybrid structure sets it apart.

    Similar Compounds: Other benzothiazole-piperazine hybrids and related heterocyclic derivatives.

Properties

Molecular Formula

C20H26N4O2S2

Molecular Weight

418.6 g/mol

IUPAC Name

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-thiomorpholin-4-ylpentane-1,5-dione

InChI

InChI=1S/C20H26N4O2S2/c25-18(6-3-7-19(26)23-12-14-27-15-13-23)22-8-10-24(11-9-22)20-16-4-1-2-5-17(16)28-21-20/h1-2,4-5H,3,6-15H2

InChI Key

YINLJJZFLYTKHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)N4CCSCC4

Origin of Product

United States

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